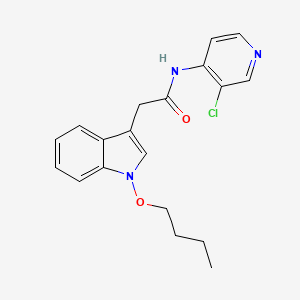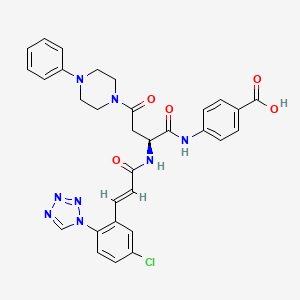
Junceellolide C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Junceellolide C is a natural product found in the gorgonian corals Dichotella gemmacea and Junceella fragilis. It belongs to the class of briarane-type diterpenoids, which are known for their complex structures and diverse biological activities . This compound has garnered attention for its potential anti-hepatitis B virus (HBV) activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Junceellolide C involves multiple steps, including the formation of a γ-lactone fused to a bicyclo[8.4.0] ring system. The synthetic route typically starts with the extraction of the compound from the gorgonian coral using solvents like acetone and methanol . The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
化学反应分析
Types of Reactions
Junceellolide C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
科学研究应用
作用机制
Junceellolide C exerts its effects by inhibiting the transcription of covalently closed circular DNA (cccDNA) in HBV-infected cells. This inhibition leads to a reduction in HBV DNA replication and a decrease in the levels of HBV RNA . The molecular targets and pathways involved in this mechanism include the inhibition of RNA polymerase and other transcriptional regulators .
相似化合物的比较
Similar Compounds
Junceellolide C is part of a family of briarane-type diterpenoids, which include compounds like:
- Junceellolide A
- Junceellolide B
- Junceellolide D
- Praelolide
- Juncin ZI
Uniqueness
What sets this compound apart from its analogs is its specific anti-HBV activity. While other briarane-type diterpenoids also exhibit biological activities, this compound’s ability to inhibit HBV DNA replication and reduce HBV RNA levels makes it particularly valuable for antiviral research .
属性
分子式 |
C26H33ClO10 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate |
InChI |
InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1 |
InChI 键 |
GTHKEJRKRGQZPU-PWOPPRJBSA-N |
手性 SMILES |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O |
规范 SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





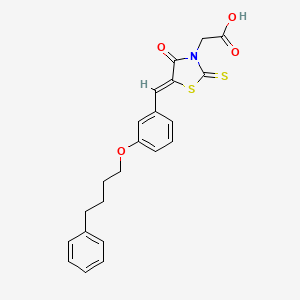

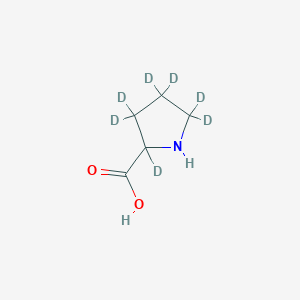
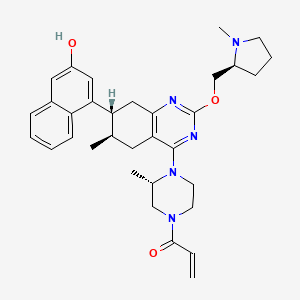

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
